N-(3-methoxyphenyl)morpholine-4-carbothioamide
Overview
Description
N-(3-methoxyphenyl)morpholine-4-carbothioamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a carbothioamide group and a 3-methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory potential against rna .
Mode of Action
It has been suggested that certain derivatives of n-acyl-morpholine-4-carbothioamides can potentially inhibit rna
Biochemical Pathways
Given its potential rna inhibitory activity, it may impact the transcription and translation processes within the cell .
Result of Action
Certain derivatives of n-acyl-morpholine-4-carbothioamides have shown promising antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 3-methoxyphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile under nitrogen atmosphere. The mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(3-methoxyphenyl)morpholine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmorpholine-4-carbothioamide: Similar structure but lacks the methoxy group on the phenyl ring.
N-(4-Methoxyphenyl)morpholine-4-carbothioamide: Similar structure but with the methoxy group at the 4-position instead of the 3-position.
Uniqueness
N-(3-methoxyphenyl)morpholine-4-carbothioamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-11-4-2-3-10(9-11)13-12(17)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQDZXDKAVQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249063 | |
Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300706-28-9 | |
Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300706-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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